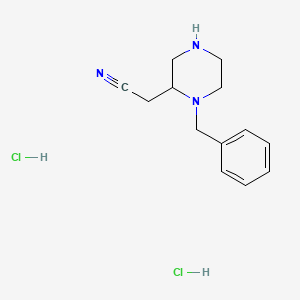

2-(1-Benzylpiperazin-2-yl)acetonitrile dihydrochloride

Description

2-(1-Benzylpiperazin-2-yl)acetonitrile dihydrochloride is a chemical compound with the molecular formula C13H19Cl2N3. It is commonly used in research and industrial applications due to its unique chemical properties .

Properties

IUPAC Name |

2-(1-benzylpiperazin-2-yl)acetonitrile;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c14-7-6-13-10-15-8-9-16(13)11-12-4-2-1-3-5-12;;/h1-5,13,15H,6,8-11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSXMIJNQBUUIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CC#N)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperazin-2-yl)acetonitrile dihydrochloride typically involves the reaction of benzylpiperazine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The compound is often produced in bulk quantities and subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperazin-2-yl)acetonitrile dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into simpler molecules.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrile derivatives, while reduction can produce amines .

Scientific Research Applications

2-(1-Benzylpiperazin-2-yl)acetonitrile dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving cellular processes and molecular interactions.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperazin-2-yl)acetonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1-Benzylpiperazine: A related compound with similar structural features but different chemical properties.

2-(1-Benzylpiperazin-2-yl)ethanol: Another derivative with distinct functional groups and applications.

Uniqueness

2-(1-Benzylpiperazin-2-yl)acetonitrile dihydrochloride stands out due to its unique combination of a piperazine ring and a nitrile group, which imparts specific reactivity and versatility in various chemical reactions and applications .

Biological Activity

2-(1-Benzylpiperazin-2-yl)acetonitrile dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a serotonin receptor modulator , influencing serotonin pathways which are critical in mood regulation and anxiety management. Additionally, its piperazine moiety may allow it to interact with dopamine receptors, potentially affecting dopaminergic signaling pathways.

Biological Activity Overview

The biological activities associated with this compound include:

- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like properties through modulation of serotonin levels.

- Anxiolytic Activity : The compound has been observed to reduce anxiety-like behaviors in animal models, indicating potential use in anxiety disorders.

- Neuroprotective Properties : Research indicates that it may offer neuroprotective effects against neurodegenerative diseases by mitigating oxidative stress and promoting neuronal survival.

Table 1: Summary of Biological Activities

Case Study: Antidepressant Activity

A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects. The mechanism was linked to increased serotonin levels in the brain, supporting its role as a serotonin reuptake inhibitor.

Case Study: Anxiolytic Effects

In another investigation, the compound was tested for anxiolytic properties using the elevated plus maze paradigm. Results indicated a marked increase in time spent in open arms, a behavior associated with reduced anxiety. These findings highlight the compound's potential as a therapeutic agent for anxiety disorders.

Pharmacological Applications

Due to its diverse biological activities, this compound is being explored for various pharmacological applications:

- Antidepressants : Its ability to modulate serotonin levels positions it as a candidate for developing new antidepressants.

- Anxiolytics : Given its anxiolytic properties, it could serve as a basis for new treatments for anxiety disorders.

- Neuroprotective Agents : The compound's neuroprotective effects suggest potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.